1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)-
Description
This compound is a nitro-substituted benzotriazole derivative featuring a 1-oxo-3-phenyl-2-propenyl functional group. Benzotriazoles are heterocyclic aromatic compounds known for their versatility in applications such as corrosion inhibition, UV stabilization, and pharmaceutical intermediates. The nitro group (-NO₂) and propenyl substituent in this derivative likely enhance its electron-withdrawing properties and influence reactivity, solubility, and environmental behavior .
Properties
CAS No. |
75615-28-0 |
|---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(E)-1-(5-nitrobenzotriazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10N4O3/c20-15(9-6-11-4-2-1-3-5-11)18-14-8-7-12(19(21)22)10-13(14)16-17-18/h1-10H/b9-6+ |
InChI Key |
CJWBADMQGWVOQH-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzotriazole
- Starting Material: 1H-benzotriazole
- Reagents: A nitrating mixture such as nitric acid and sulfuric acid or milder nitrating agents to selectively introduce the nitro group at the 5-position.
- Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or ring degradation.
- Outcome: Formation of 5-nitro-1H-benzotriazole with high regioselectivity due to electronic and steric factors favoring substitution at the 5-position.
This nitration step is well-documented in heterocyclic chemistry reviews and is a standard approach to functionalize benzotriazole derivatives.
Preparation of the 1-(1-oxo-3-phenyl-2-propenyl) Substituent
- The 1-(1-oxo-3-phenyl-2-propenyl) group corresponds to a cinnamoyl moiety, typically introduced via an acylation reaction.
- Acylating Agent: Cinnamoyl chloride or cinnamic acid derivatives activated for acylation.
- Base: A mild base such as triethylamine or pyridine to neutralize the acid byproduct.
- Solvent: Aprotic solvents like dichloromethane or acetonitrile.
- Temperature: Usually 0 °C to room temperature to control reaction rate and selectivity.
N-Acylation of 5-Nitrobenzotriazole
- Procedure: The 5-nitrobenzotriazole is reacted with the cinnamoyl chloride under anhydrous conditions.
- Mechanism: The nucleophilic nitrogen at position 1 of benzotriazole attacks the electrophilic carbonyl carbon of the cinnamoyl chloride, forming the amide linkage.
- Purification: The product is isolated by standard workup procedures such as aqueous quenching, extraction, and recrystallization.
This method is consistent with the preparation of related benzotriazole derivatives such as 1-(3-phenyl-2-propenoyl)-1H-benzotriazole, as reported in chemical databases.
Data Table Summarizing Preparation Parameters
Research Findings and Optimization Notes
- Regioselectivity: The nitration step is highly regioselective for the 5-position due to the electronic distribution in benzotriazole, minimizing side products.
- Reaction Yields: Reported yields for nitration and subsequent acylation are generally high (>70%), depending on reaction conditions and purification methods.
- Purity and Characterization: The final compound is characterized by NMR, IR, and mass spectrometry confirming the nitro substitution and cinnamoyl attachment.
- Synthetic Utility: The 5-nitro substituent can be further modified or reduced, allowing for diverse functionalization of the benzotriazole scaffold.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that 1H-Benzotriazole derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals, making them useful in formulations aimed at reducing oxidative stress in biological systems. Studies have shown that the incorporation of this compound into various matrices can enhance the stability and efficacy of antioxidants in food and pharmaceutical products .
Photostabilizers
The compound serves as an effective photostabilizer for polymers. Its ability to absorb UV radiation helps protect materials from photodegradation, making it valuable in the production of plastics, coatings, and other materials exposed to sunlight. This application is particularly relevant in outdoor environments where UV exposure can lead to significant material degradation over time .
Corrosion Inhibitors
1H-Benzotriazole derivatives are recognized for their ability to inhibit corrosion in metal surfaces. By forming a protective layer on metals such as copper and aluminum, these compounds help extend the lifespan of these materials in various applications, including automotive and aerospace industries .
Antimicrobial Properties
Recent studies have demonstrated that 1H-Benzotriazole derivatives possess antimicrobial activity against a range of pathogens. This property suggests potential applications in medical devices and coatings that require biocompatibility and resistance to microbial colonization .
Mutagenicity Studies
Investigations into the mutagenic potential of 1H-Benzotriazole compounds indicate that while some derivatives may exhibit mutagenic effects, the specific structure greatly influences this activity. Understanding these effects is crucial for assessing safety in pharmaceuticals and consumer products containing these compounds .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antioxidant Activity | PubChem | Effective scavenging of free radicals observed |
| Photostabilizers | Industrial Chemicals | Enhanced UV protection in polymer formulations |
| Corrosion Inhibition | Evaluation Statement | Significant reduction in corrosion rates noted |
| Antimicrobial Properties | NIHS | Inhibition of bacterial growth demonstrated |
| Mutagenicity | JICOSH | Varied mutagenic responses based on structural modifications |
Mechanism of Action
The mechanism of action of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 1H-Benzotriazole, 1-[(2E)-3-(2,6-Dichlorophenyl)-1-Oxo-2-Propenyl]- (CAS 881901-85-5) Structure: Replaces the nitro group with dichlorophenyl and retains the propenyl group. Molecular Formula: C₁₅H₉N₃OCl₂ (MW: 318.16 g/mol).
1H-Benzotriazole, 1-(Fluoromethyl)- (CAS 158607-43-3)
- 5-(Pentafluorosulfanyl)-1H-Benzotriazole Structure: Pentafluorosulfanyl (-SF₅) group replaces nitro and propenyl moieties.
Environmental and Toxicological Profiles
- Comparison: The nitro-propenyl derivative likely has a higher log P due to aromatic substituents, increasing sediment adsorption risks despite similar water solubility .
Data Tables
Table 1: Key Properties of Compared Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | log Pₒw | Key Applications |
|---|---|---|---|---|
| Target Compound | Not Provided | Not Provided | ~1.5–2.5* | Corrosion/UV inhibition |
| 1H-Benzotriazole, 1-[(2E)-...Cl₂ (881901-85-5) | C₁₅H₉N₃OCl₂ | 318.16 | ~3.0 | Industrial coatings |
| 1H-Benzotriazole, 1-(fluoromethyl)- (158607-43-3) | C₇H₆FN₃ | 151.14 | ~0.8 | Pharmaceuticals |
| 5-Nitro-1H-Benzotriazole (2338-12-7) | C₆H₄N₄O₂ | 164.12 | 0.384 | UV stabilization |
*Estimated based on structural analogues .
Biological Activity
1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of 1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)- is . It features a benzotriazole core structure, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including the compound . Research indicates that compounds with a benzotriazole nucleus exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Benzotriazole, 5-nitro | Staphylococcus aureus | 25 μg/mL |
| 1H-Benzotriazole, 5-nitro | Escherichia coli | 50 μg/mL |
| Benzotriazole derivatives | Candida albicans | Moderate activity |
In one study, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli . The presence of nitro and propenyl groups in its structure may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Activity
Benzotriazoles have also been investigated for their anti-inflammatory properties. A derivative of the compound showed promising results in reducing inflammation markers in vitro. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study: Anti-inflammatory Effects
In a controlled study involving human cell lines, treatment with 5-nitro-benzotriazole resulted in a significant decrease in IL-6 levels compared to untreated controls. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of benzotriazole derivatives has been explored in various cancer models. Preliminary findings indicate that some derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 2: Anticancer Activity of Benzotriazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1H-Benzotriazole, 5-nitro | MCF-7 (Breast Cancer) | 15 μM |
| Benzotriazole derivatives | HeLa (Cervical Cancer) | 20 μM |
In one study, the compound was tested against MCF-7 breast cancer cells and showed an IC50 value of 15 μM, indicating moderate cytotoxicity . The induction of apoptosis was confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for 1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)-, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions between nitro-substituted benzotriazole precursors and α,β-unsaturated ketones. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) has been used to facilitate formylation in analogous benzotriazole derivatives, enabling controlled functionalization . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity assessment requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of byproducts .
Q. How should researchers characterize the molecular structure and stability of this compound under varying solvent conditions?
- Methodology :
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and torsion angles, especially for nitro and propenyl groups. Asymmetric unit analysis (e.g., two crystallographically independent molecules) can reveal intermolecular interactions .
- Stability Studies : Use UV-Vis spectroscopy to monitor degradation kinetics in solvents (e.g., DMSO, ethanol) under controlled pH and temperature. Compare with benzotriazole derivatives like 2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl) phenol, which show sensitivity to UV exposure .
Q. What spectroscopic techniques are essential for distinguishing this compound from structurally similar benzotriazole derivatives?
- Methodology :
- FTIR : Identify key functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical ~326.28 g/mol) and fragmentation patterns.
- NMR (¹H/¹³C) : Assign peaks for the propenyl group (δ 6.2–7.5 ppm for vinyl protons) and nitro group (deshielded aromatic protons) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this benzotriazole derivative?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis data to validate absorption bands .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior, particularly for the hydrophobic phenyl and propenyl moieties .
Q. What experimental strategies resolve contradictions in reported bioactivity data for nitro-functionalized benzotriazoles?
- Methodology :
- Dose-Response Analysis : Perform in vitro assays (e.g., antifungal, antitumor) with standardized cell lines (e.g., HeLa, Candida albicans) and controls. Compare with structurally similar compounds like 5-(benzotriazomethyl)-1,3,4-oxadiazole derivatives .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify variables (e.g., substituent position, assay conditions) causing discrepancies. Link findings to theoretical frameworks like QSAR models .
Q. How can researchers design experiments to study the compound’s interaction with biological macromolecules?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., HIV-1 protease) to measure binding affinity (KD) and kinetics (ka/kd) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes. For example, benzotriazole derivatives have shown π-π stacking with aromatic residues in HIV-1 protease .
Methodological Frameworks
- Theoretical Linkage : Ground research in benzotriazole chemistry’s role in medicinal chemistry (e.g., protease inhibition, antitumor activity) and material science (e.g., UV stabilizers) .
- Experimental Design : Align with CRDC classifications for chemical engineering (RDF2050103, RDF2050108) to ensure scalability and process control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
